2-Morpholinemethanol, 2-acetate

説明

Contextualization within the Morpholine (B109124) Derivative Chemical Class

The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. This unique combination imparts favorable physicochemical properties, such as improved water solubility and metabolic stability, to molecules containing this scaffold. nih.gov Consequently, the morpholine motif is found in numerous approved drugs and biologically active compounds. nih.govlibretexts.org The synthesis of morpholine derivatives is an active area of research, with methods often involving the transformation of vicinal amino alcohols, oxiranes, or aziridines. researchgate.net The development of efficient and selective synthetic routes to substituted morpholines remains a key objective for organic chemists. cetjournal.it

Significance of Esterified Amino Alcohols in Synthetic Design

Esterified amino alcohols are a crucial class of organic compounds that serve as versatile building blocks in synthesis. The ester group can act as a protecting group for the alcohol, allowing for selective reactions at other sites of the molecule. Furthermore, esters are valuable precursors for a variety of functional group transformations. The esterification of amino alcohols, such as the precursor to the title compound, 2-morpholinemethanol, is a fundamental reaction in organic synthesis. chemguide.co.uk Methods for esterification are numerous and include reactions with acid anhydrides, which are often slower than with acyl chlorides but offer advantages in terms of handling and reaction conditions. nih.gov The reaction of alcohols with acetic anhydride (B1165640), for instance, is a common method for producing acetate (B1210297) esters. libretexts.orgcetjournal.it

Overview of Research Trajectories for Morpholine-Containing Esters

Research into morpholine-containing esters is largely driven by their potential applications in medicinal chemistry and materials science. Scientists are exploring the synthesis of novel morpholine-based esters to modulate the biological activity and pharmacokinetic properties of parent compounds. For example, the introduction of a morpholinyl-ethyl ester group to a pharmacologically active molecule has been shown to improve aqueous solubility and metabolic stability. nih.gov The synthesis of diverse libraries of morpholine esters allows for the systematic investigation of structure-activity relationships, a critical aspect of drug discovery. researchgate.net Current research often focuses on developing efficient and environmentally friendly synthetic methods for these valuable compounds.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H13NO2 | hzdr.de |

| Molecular Weight | 131.17 g/mol | hzdr.de |

| Physical Description | Liquid | hzdr.de |

| IUPAC Name | 2-morpholin-4-ylethanol | hzdr.de |

| Aspect | Description | Source |

|---|---|---|

| Reactants | Acetic anhydride and an alcohol | libretexts.orgcetjournal.it |

| Product | Acetate ester and acetic acid | |

| Reaction Conditions | Often requires warming; can be catalyzed by acid | nih.gov |

| Significance | Common and widely used method for ester synthesis | cetjournal.it |

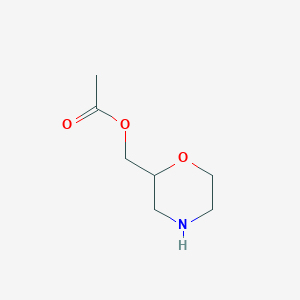

Structure

2D Structure

3D Structure

特性

CAS番号 |

1078708-74-3 |

|---|---|

分子式 |

C7H13NO3 |

分子量 |

159.18 g/mol |

IUPAC名 |

morpholin-2-ylmethyl acetate |

InChI |

InChI=1S/C7H13NO3/c1-6(9)11-5-7-4-8-2-3-10-7/h7-8H,2-5H2,1H3 |

InChIキー |

JQHVZJYXYZZVQS-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCC1CNCCO1 |

製品の起源 |

United States |

Reaction Mechanisms and Chemical Transformations of 2 Morpholinemethanol, 2 Acetate

Hydrolytic Deacylation Pathways

Hydrolytic deacylation involves the cleavage of the ester bond in 2-Morpholinemethanol, 2-acetate (B119210), yielding 2-Morpholinemethanol and acetic acid or its corresponding salt. This transformation can be achieved under acidic, basic, or enzymatic conditions, each following a distinct mechanistic pathway.

In the presence of an acid catalyst, the hydrolysis of 2-Morpholinemethanol, 2-acetate proceeds via a reversible nucleophilic acyl substitution mechanism. The reaction is typically conducted by heating the ester with a dilute mineral acid like hydrochloric or sulfuric acid, which also serves as the source for the necessary water.

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the acetate (B1210297) group by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, where the former carbonyl carbon is bonded to three oxygen atoms.

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the oxygen of the morpholinemethanol moiety. This converts the morpholinemethanol portion into a good leaving group (an alcohol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated 2-Morpholinemethanol as a neutral alcohol molecule.

Deprotonation : A water molecule removes the proton from the carbonyl oxygen of the resulting acetic acid, regenerating the acid catalyst (H₃O⁺).

Because all steps in this mechanism are reversible, the reaction exists in an equilibrium. To drive the reaction toward the products (hydrolysis), a large excess of water is typically used.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that effectively cleaves the ester bond. The reaction is typically carried out with a strong base, such as sodium hydroxide (B78521).

The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide : A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Alkoxide Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 2-morpholinemethoxide ion as the leaving group.

Acid-Base Reaction : The expelled alkoxide is a strong base and immediately deprotonates the newly formed acetic acid. This acid-base reaction is highly favorable and produces sodium acetate and 2-Morpholinemethanol. This final, irreversible step drives the entire reaction to completion.

Unlike acid-catalyzed hydrolysis, this process is irreversible because the final carboxylate anion (acetate) is resonance-stabilized and shows no tendency to react with the alcohol.

Enzymes, particularly hydrolases like esterases and lipases, can catalyze the deacylation of this compound with high specificity and under mild conditions. nih.gov These biocatalysts are widely used for the selective hydrolysis of esters. nih.govnih.gov Porcine pancreatic lipase, for example, is known to catalyze the deacetylation of various acetate-containing compounds. nih.gov

The general mechanism for an esterase, which often has a serine residue in its active site (a serine hydrolase), involves:

Acylation of the Enzyme : The serine hydroxyl group in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion (2-Morpholinemethanol) and forming an acyl-enzyme intermediate where the acetate group is covalently bonded to the serine residue.

Deacylation of the Enzyme : A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently breaks down to release acetic acid and regenerate the free enzyme, ready for another catalytic cycle.

Enzymatic hydrolysis is highly valued for its regioselectivity and enantioselectivity, often proceeding efficiently at neutral pH and room temperature. nih.govnih.gov The rate and success of the reaction can be influenced by the choice of enzyme, solvent, and acyl donor in transesterification reactions. nih.govmdpi.com

Nucleophilic Substitution Reactions at the Acetate Moiety

The primary nucleophilic substitution reaction occurring at the acetate moiety of this compound is nucleophilic acyl substitution. The carbonyl carbon of the acetate group is electrophilic and is the site of attack for nucleophiles.

As detailed in the hydrolysis pathways (Sections 3.1.1 and 3.1.2), water and hydroxide ions are common nucleophiles that lead to the cleavage of the ester bond. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the 2-morpholinemethoxide leaving group. The reactivity of the ester towards nucleophiles is enhanced in acidic conditions due to protonation of the carbonyl oxygen.

While hydrolysis is the most common example, other strong nucleophiles could theoretically displace the 2-morpholinemethanol group in a transesterification reaction if an alcohol is used as the nucleophile under acidic or basic conditions.

Transformations Involving the Morpholine (B109124) Ring System

The morpholine ring contains a secondary amine, which is a key site for chemical transformations. wikipedia.org The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic, although its nucleophilicity is somewhat reduced by the electron-withdrawing effect of the ether oxygen in the ring. atamankimya.com

The lone pair of electrons on the morpholine nitrogen atom allows it to react with a variety of electrophiles in substitution reactions. This leads to the formation of N-substituted morpholine derivatives.

N-Alkylation : Morpholine nitrogen can be alkylated by reacting it with alkyl halides (e.g., alkyl iodides or bromides) or other alkylating agents. mt.com The reaction is a classic Sₙ2 substitution where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group. Catalytic systems, such as CuO–NiO/γ–Al₂O₃, have been developed for the N-alkylation of morpholine with alcohols, where the alcohol is first dehydrogenated to an aldehyde intermediate which then reacts with the amine. researchgate.netakjournals.com

N-Acylation : The nitrogen atom can also be acylated by reaction with electrophilic acylating agents like acyl chlorides or acid anhydrides. youtube.com The reaction proceeds via a nucleophilic addition-elimination mechanism at the acyl carbon, resulting in the formation of an N-acylmorpholine (an amide). This reaction is often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl). youtube.com

Below is a table summarizing representative conditions for the N-alkylation of morpholine.

| Reaction Type | Electrophile | Catalyst/Base | Conditions | Product Type | Yield/Conversion |

|---|---|---|---|---|---|

| N-Methylation | Methanol (B129727) | CuO–NiO/γ–Al₂O₃ | 220 °C, 0.9 MPa, Gas-Solid Phase | N-Methylmorpholine | 95.3% Conversion |

| N-Ethylation | Ethanol | CuO–NiO/γ–Al₂O₃ | 220 °C, 0.9 MPa, Gas-Solid Phase | N-Ethylmorpholine | 85.6% Conversion |

| N-Butylation | n-Butanol | CuO–NiO/γ–Al₂O₃ | 220 °C, 0.9 MPa, Gas-Solid Phase | N-Butylmorpholine | 72.5% Conversion |

| N-Acylation | Chloroacetyl chloride | Pyridine (B92270) | Anhydrous, Ethyl Acetate | N-(Chloroacetyl)morpholine | Good Yield |

Ring-Opening and Rearrangement Processes

There is no available scientific literature detailing the ring-opening or rearrangement processes of this compound. While the chemistry of morpholine derivatives is a broad field, studies specifically investigating the stability of the morpholine ring in this compound under various conditions that might induce ring-opening (e.g., reductive cleavage, oxidative cleavage, or acid/base-mediated hydrolysis followed by rearrangement) have not been published.

General principles of heterocyclic chemistry suggest potential pathways for ring-opening, such as Hofmann elimination or other exhaustive methylation sequences, which can lead to the cleavage of the C-N or C-O bonds within the morpholine ring. For instance, a patented method describes the oxidative ring-opening of certain N-aryl morpholine derivatives to cleave the C(sp³)–C(sp³) bond using visible light as an energy source and molecular oxygen as the final oxidant. However, the applicability of this method to a substrate like this compound, which lacks the N-aryl group, is not documented.

Rearrangement reactions are also a possibility for substituted morpholines, often driven by the formation of more stable intermediates or products. For example, rearrangements can be initiated by the generation of a reactive intermediate, such as a carbocation or a radical, adjacent to the heteroatoms. A study on the synthesis of C3-substituted morpholin-2-ones involves a zinc chloride-catalyzed cyclizative 1,2-rearrangement. This, however, describes a synthetic route to a different class of morpholine derivatives and not a reaction of a pre-formed 2-substituted morpholine.

Without experimental data or theoretical studies on this compound, any discussion of its ring-opening and rearrangement behavior remains purely speculative.

Spectroscopic Characterization and Structural Elucidation of 2 Morpholinemethanol, 2 Acetate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique utilized for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of 2-Morpholinemethanol, 2-acetate (B119210), MS/MS analysis provides unequivocal confirmation of its molecular structure.

Upon introduction into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) to minimize premature fragmentation, the molecule is expected to protonate, forming the molecular ion [M+H]⁺. Subsequent isolation and collision-induced dissociation (CID) of this precursor ion would lead to a characteristic fragmentation pattern.

The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. For 2-Morpholinemethanol, 2-acetate, key fragmentation pathways would likely include the loss of the acetate (B1210297) group or portions of the morpholine (B109124) ring. The mass spectrum of the parent alcohol, 4-(2-Hydroxyethyl)morpholine, shows characteristic fragment ions that can help predict the fragmentation of its acetate ester. The fragmentation of the morpholine ring itself often proceeds via cleavage of the C-C and C-O bonds within the ring.

A plausible fragmentation pattern for the [M+H]⁺ ion of this compound would involve the following key fragment ions:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| M+1 | Protonated molecular ion | Initial ionization |

| M+1 - 60 | Loss of acetic acid | Neutral loss from the ester |

| 100 | [Morpholinemethyl]⁺ cation | Cleavage of the ester bond |

| 86 | Dehydrated morpholine fragment | Ring fragmentation |

| 57 | [C₄H₉]⁺ fragment | Further fragmentation of the morpholine ring |

| 43 | [CH₃CO]⁺ acylium ion | Cleavage of the ester bond |

This table represents a hypothetical fragmentation pattern based on established principles of mass spectrometry for esters and morpholine derivatives.

The observation of these specific fragment ions in an MS/MS spectrum would provide strong evidence for the presence and connectivity of the morpholine ring, the methylene (B1212753) linker, and the acetate group, thus confirming the identity of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related morpholine-containing compounds allows for a well-founded prediction of its solid-state conformation. mdpi.comiucr.orgmdpi.comiucr.orgiucr.org

It is expected that in the crystalline state, the morpholine ring of this compound would adopt a stable chair conformation. iucr.orgiucr.org The substituent at the nitrogen atom, the -CH₂-O-C(O)CH₃ group, would likely occupy an equatorial position to minimize steric hindrance. The crystal packing would be influenced by intermolecular interactions, such as hydrogen bonding. Although this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the oxygen atoms of the morpholine ring and the acetate group could play a role in stabilizing the crystal lattice. iucr.org

The determination of the crystal structure would involve growing a suitable single crystal of the compound, which can be achieved through techniques like slow evaporation of a saturated solution. nih.gov The crystal would then be subjected to X-ray diffraction, and the resulting diffraction pattern would be analyzed to solve the crystal structure.

The key parameters that would be determined from an X-ray crystallographic analysis include:

| Crystallographic Parameter | Description |

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. mdpi.comiucr.org |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. mdpi.com |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |

| Torsion Angles | Describe the conformation of the molecule, including the chair conformation of the morpholine ring. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing. iucr.org |

This table outlines the expected data to be obtained from an X-ray crystallographic study.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be most suitable.

A typical HPLC system for this analysis would consist of:

| HPLC Component | Typical Parameters |

| Stationary Phase (Column) | C18 or a more polar embedded-phase column. |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov |

| Detector | A UV detector (as the compound may have some UV absorbance) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min. |

| Injection Volume | 5-20 µL. |

This table provides a general framework for an HPLC method for the analysis of this compound.

The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Given that this compound is an ester, it is expected to have sufficient volatility for GC analysis, possibly after derivatization if needed to improve thermal stability and peak shape.

A suitable GC method would likely employ:

| GC Component | Typical Parameters |

| Column | A capillary column with a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., Carbowax) or a modified polysiloxane. |

| Carrier Gas | An inert gas such as helium or nitrogen. |

| Injector | A split/splitless injector, with the temperature set to ensure complete vaporization without degradation. |

| Oven Temperature Program | A temperature gradient starting from a lower temperature to a higher temperature to ensure good separation of any potential impurities. |

| Detector | A Flame Ionization Detector (FID) for general-purpose analysis or a mass spectrometer (GC-MS) for definitive peak identification. |

This table outlines a general GC method for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of reactions and for preliminary purity assessment.

For the analysis of this compound, a typical TLC setup would include:

| TLC Component | Typical Materials |

| Stationary Phase | Silica (B1680970) gel plates (e.g., silica gel 60 F₂₅₄). |

| Mobile Phase | A mixture of a relatively non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The exact ratio would be optimized to achieve good separation. |

| Visualization | The spots can be visualized under UV light if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine vapor. |

This table describes a standard TLC method for the analysis of this compound.

The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Column chromatography is a widely used preparative technique for the purification of chemical compounds. To isolate this compound from a crude reaction mixture, column chromatography using silica gel as the stationary phase would be effective.

The process would involve:

Packing the Column: A glass column is packed with a slurry of silica gel in a non-polar solvent.

Loading the Sample: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel bed.

Elution: A solvent system, similar to that used for TLC analysis but typically with a slightly lower polarity, is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product.

Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

This technique allows for the removal of unreacted starting materials, by-products, and other impurities, yielding this compound in high purity.

Computational Chemistry and Theoretical Studies of 2 Morpholinemethanol, 2 Acetate

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental tool in quantum chemistry that describes the electronic structure of molecules. openstax.orgopenstax.org By considering electrons to be delocalized over the entire molecule, MO theory provides a more detailed picture of bonding than simpler models. openstax.org

Electronic Structure Calculations

Electronic structure calculations for 2-Morpholinemethanol, 2-acetate (B119210) would involve solving the Schrödinger equation for the molecule to determine the energies and shapes of its molecular orbitals. This would reveal the distribution of electron density and provide insights into the nature of the chemical bonds within the molecule. The process involves combining atomic orbitals to generate molecular orbitals, a method known as the linear combination of atomic orbitals (LCAO). openstax.org These calculations would distinguish between bonding orbitals, which are lower in energy and contribute to bond formation, and antibonding orbitals, which are higher in energy and destabilize the molecule if occupied. openstax.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and symmetries of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. wikipedia.org An FMO analysis of 2-Morpholinemethanol, 2-acetate would help in understanding its potential interactions with other chemical species and predict the types of reactions it might undergo. wikipedia.orgresearchgate.net

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful and widely used computational method that relates the electronic energy of a molecule to its electron density. nih.govnih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. nih.gov

Geometry Optimization and Conformation Analysis

A key application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy. avogadro.cc For a flexible molecule like this compound, which contains a morpholine (B109124) ring and a rotatable acetate (B1210297) group, multiple low-energy conformations may exist. lumenlearning.comresearchgate.net Conformational analysis using DFT would identify the most stable conformers and the energy barriers between them, providing a detailed picture of the molecule's structural landscape. lumenlearning.combiomedres.us This is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation. lumenlearning.com

Reaction Mechanism Prediction and Transition State Characterization

DFT can be used to map out the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms. mdpi.com This involves identifying the transition state, which is the highest energy point along the reaction pathway. By characterizing the structure and energy of the transition state for potential reactions involving this compound, researchers could gain insights into reaction rates and product selectivity. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the atomic positions and velocities over time, offering a dynamic view of molecular behavior. For this compound, MD simulations could be used to explore its conformational flexibility in different environments, such as in a solvent or interacting with a biological target. nih.gov This would provide a more realistic picture of its behavior than static quantum chemical calculations.

In the absence of specific research on this compound, the following table presents hypothetical data that would be generated from the computational analyses described above. It is important to reiterate that this data is illustrative and not based on actual experimental or computational results.

| Computational Method | Property | Hypothetical Value/Observation |

| Molecular Orbital Theory | ||

| Electronic Structure | Dipole Moment | X.X D |

| HOMO Energy | -Y.Y eV | |

| LUMO Energy | +Z.Z eV | |

| FMO Analysis | HOMO-LUMO Gap | A.A eV |

| Reactivity Prediction | Susceptible to nucleophilic/electrophilic attack at specific sites. | |

| Density Functional Theory | ||

| Geometry Optimization | Most Stable Conformer | Chair conformation of the morpholine ring with the acetate group in an equatorial/axial position. |

| Relative Energy of Conformers | Conformer 1: 0.0 kcal/molConformer 2: B.B kcal/mol | |

| Reaction Mechanism | Transition State Energy | C.C kcal/mol for a hypothetical hydrolysis reaction. |

| Molecular Dynamics | ||

| Simulation | Conformational Flexibility | Observation of multiple conformational transitions over a nanosecond timescale. |

| Solvation Structure | Analysis of the radial distribution function showing the arrangement of water molecules around the solute. |

A comprehensive search for scholarly articles and research data concerning the computational chemistry and theoretical studies of This compound did not yield any specific findings for this particular compound. Consequently, the generation of an article with the requested detailed sections on its conformational dynamics, solvent effects, QSRR studies, and spectroscopic property prediction is not possible at this time due to the absence of available scientific literature.

General principles of computational chemistry, such as those mentioned in the search results regarding solvent effects wikipedia.orgresearchgate.netmdpi.com, conformational analysis nih.gov, and solubility nih.gov, can be applied to a wide range of molecules. For instance, the choice of solvent is known to influence chemical reactivity, stability, and reaction rates by affecting the stabilization of reactants, products, and transition states through various non-covalent interactions. wikipedia.org Similarly, computational methods are routinely used to predict the spatial arrangement of molecules and their spectroscopic properties. nih.gov

However, without specific research dedicated to this compound, any discussion would be purely hypothetical and would not adhere to the instruction of providing detailed, scientifically accurate research findings for this specific compound. Further research and publication of data on this compound are required before a scientifically grounded article as outlined can be produced.

Derivatization and Functionalization Strategies of 2 Morpholinemethanol, 2 Acetate

Modification at the Remaining Hydroxyl Group

The designation "2-Morpholinemethanol, 2-acetate" indicates that the primary hydroxyl group at the 2-position of the morpholine (B109124) ring is protected by an acetate (B1210297) group. To modify this hydroxyl group, a deprotection step is first required. This is typically achieved through hydrolysis of the ester bond under either acidic or basic conditions to yield the parent compound, 2-Morpholinemethanol (also known as (morpholin-2-yl)methanol). nih.gov

Once the primary hydroxyl group is unmasked, it can undergo a variety of standard chemical transformations. nih.gov These reactions allow for the introduction of diverse functionalities, altering the molecule's physical and chemical properties.

Common modifications include:

Esterification: The free hydroxyl group can be reacted with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form new esters. This allows for the introduction of a wide range of acyl groups.

Etherification: Formation of ethers can be accomplished through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a tosylate, and then displaced by a halide ion. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for direct conversion to the corresponding alkyl chloride or bromide.

Simultaneously, the secondary amine (N-H) of the morpholine ring remains a reactive site. It can be functionalized through reactions like N-alkylation or N-acylation. chemrxiv.orgresearchgate.net This dual reactivity allows for orthogonal chemical strategies, where the hydroxyl and amine groups can be modified independently by choosing appropriate protecting groups and reaction conditions.

Derivatization for Analytical Purposes

In analytical chemistry, derivatization is a common strategy to modify an analyte to make it more suitable for separation and detection by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netresearch-solution.com For 2-Morpholinemethanol, 2-acetate (B119210), derivatization primarily targets the secondary amine of the morpholine ring to enhance its analytical properties.

The polarity and hydrogen-bonding capability of the secondary amine in the morpholine ring can lead to poor peak shape (tailing) and low volatility in gas chromatography. researchgate.net Derivatization is employed to cap this active site, thereby improving chromatographic performance.

For Gas Chromatography (GC): The goal is to increase the volatility and thermal stability of the analyte. researchgate.netnih.gov This is typically achieved by replacing the active hydrogen on the secondary amine with a non-polar group. Common derivatization reactions include:

Acylation: Reaction with fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), converts the amine into a stable, volatile amide. nih.govgcms.cz

Nitrosation: In the presence of an acid, sodium nitrite (B80452) can convert secondary amines like morpholine into a more volatile and stable N-nitrosamine derivative, which is readily analyzable by GC-MS. nih.govresearchgate.net

For High-Performance Liquid Chromatography (HPLC): While some morpholine compounds can be analyzed directly using techniques like hydrophilic interaction liquid chromatography (HILIC) nih.gov, derivatization can be used to improve retention on reverse-phase columns and enhance separation efficiency. Derivatizing agents that add bulky, non-polar groups can increase the compound's hydrophobicity.

Many simple amines and alcohols lack a strong chromophore, making them difficult to detect using common UV-Vis spectrophotometric detectors in HPLC. lcms.cz Derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly lowering the limit of detection.

UV-Vis Detection: Reagents containing aromatic rings or conjugated systems are introduced.

2,4-Dinitrofluorobenzene (DNFB): This reagent reacts with primary and secondary amines to yield highly colored dinitrophenyl (DNP) derivatives that absorb strongly in the UV-visible region. nih.gov

1-Naphthylisothiocyanate: This compound reacts with amines to form a thiourea (B124793) derivative containing a naphthalene (B1677914) ring system, which is a strong chromophore suitable for UV detection. researchgate.net

Pentafluorobenzoyl Chloride (PFBCl): Reacts with amines to form benzoyl amides that are detectable by UV and are also highly sensitive to electron capture detection (ECD) in GC. research-solution.com

The following table summarizes common derivatizing agents for the analytical determination of morpholine and related amines.

| Derivatizing Agent | Target Functional Group | Analytical Technique | Purpose |

| Sodium Nitrite (NaNO₂) / Acid | Secondary Amine | GC-MS | Forms volatile N-nitrosomorpholine derivative. nih.govresearchgate.net |

| Heptafluorobutyric Anhydride (HFBA) | Secondary Amine | GC-FID, GC-ECD | Increases volatility and provides high sensitivity for ECD. nih.gov |

| Pentafluorobenzoyl Chloride (PFBCl) | Secondary Amine | GC-ECD, HPLC-UV | Forms stable, volatile derivatives for GC; adds a chromophore for UV detection. research-solution.com |

| 1-Naphthylisothiocyanate | Secondary Amine | HPLC-UV | Introduces a strong UV-active chromophore. researchgate.net |

| 2,4-Dinitrofluorobenzene (DNFB) | Secondary Amine | HPLC-UV | Creates a highly colored derivative for visible or UV detection. nih.gov |

Formation of Complex Morpholine-Acetate Hybrids

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds. nih.govnih.govresearchgate.net this compound serves as a valuable building block for the synthesis of more complex and functionally diverse molecules. acs.org Its bifunctional nature—the reactive secondary amine and the protected hydroxyl group—allows for its incorporation into larger molecular architectures through sequential and controlled chemical reactions.

The synthesis of complex morpholine hybrids often involves using the morpholine moiety as a core scaffold, which is then elaborated with various substituents to explore structure-activity relationships (SAR). For example, a collection of diverse methyl-substituted morpholine acetic acid esters has been synthesized from enantiomerically pure amino acids and amino alcohols to expand the chemical space of drug-like scaffolds. acs.orgnih.gov Such strategies allow for systematic variation in the regiochemistry and stereochemistry of the final products. digitellinc.com

One notable area is the synthesis of morpholino nucleosides, which are key components of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense therapeutics. The synthesis of these complex hybrids involves the condensation of a functionalized morpholine precursor with a nucleobase. rsc.org The use of a precursor like this compound, where the hydroxyl group is protected, allows for selective reaction at the nitrogen atom before further modification at the 2-position.

Chiral Derivatizing Agents and Enantiomeric Resolution

This compound is a chiral molecule, containing a stereocenter at the C2 position of the morpholine ring. For applications in pharmaceuticals, it is often necessary to work with a single enantiomer, as different enantiomers can have vastly different biological activities. The separation of the racemic mixture into its constituent enantiomers, a process known as chiral resolution, is therefore a critical step.

One common method for determining the enantiomeric purity and for the preparative separation of enantiomers is through the use of a chiral derivatizing agent (CDA). wikipedia.org A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatographic techniques like HPLC or GC. acs.org

Mechanism: The racemic amine or alcohol is reacted with a single enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers.

Separation and Analysis: The diastereomeric products can be separated by chromatography. The relative amounts of the two diastereomers, and thus the enantiomeric excess (ee) of the original sample, can be determined by integrating the corresponding peak areas in the chromatogram. NMR spectroscopy can also be used to distinguish between the diastereomers. nih.govrsc.org

Common chiral derivatizing agents for amines and alcohols include:

Mosher's Acid (MTPA-Cl): α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride is a classic CDA that reacts with alcohols and amines to form diastereomeric esters and amides, respectively. wikipedia.org

TBBA: Racemic 2-(2-trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid has been developed as a CDA that can provide large chemical shift differences in NMR spectra for the resulting diastereomers. acs.org

(R)-2-Phenylselenopropanoic Acid: This selenium-based CDA allows for convenient derivatization and analysis by ⁷⁷Se NMR, which offers superior resolution of diastereomeric signals. rsc.org

The following table lists examples of chiral derivatizing agents suitable for resolving chiral amines and alcohols.

| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Form | Target Functional Group(s) |

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA | Acid Chloride (MTPA-Cl) | Alcohols, Amines |

| 2-(2-Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid | TBBA | Carboxylic Acid | Alcohols, Amines |

| 2-Phenylselenopropanoic acid | - | Carboxylic Acid | Alcohols, Amines |

Alternatively, direct separation of enantiomers can be achieved using chiral chromatography, where the stationary phase of the GC or HPLC column is itself chiral and interacts differently with each enantiomer.

Applications of 2 Morpholinemethanol, 2 Acetate As a Synthetic Building Block

Utility in the Synthesis of Heterocyclic Compounds

The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry, and 2-(morpholin-4-yl)ethyl acetate (B1210297) provides a convenient entry point for the construction of novel heterocyclic compounds. Research has demonstrated its utility as a precursor in the synthesis of various nitrogen- and oxygen-containing ring systems.

A notable application is in the preparation of 1,2,4-triazole (B32235) derivatives. In a typical synthetic sequence, 2-(morpholin-4-yl)ethyl acetate is first reacted with hydrazine (B178648) hydrate (B1144303) to yield 2-(morpholin-4-yl)acetohydrazide. researchgate.netresearchgate.net This key intermediate can then undergo cyclization reactions with various reagents to afford a diverse range of substituted 1,2,4-triazoles, a class of compounds known for their broad spectrum of biological activities. researchgate.net

The reactivity of the acetate group allows for various transformations, making it a versatile handle for introducing the morpholinomethyl fragment into different molecular frameworks. This adaptability is crucial for the combinatorial synthesis of libraries of heterocyclic compounds for drug discovery and materials science applications.

Role in Multistep Organic Synthesis

In the intricate landscape of multistep organic synthesis, 2-(morpholin-4-yl)ethyl acetate and its derivatives serve as valuable intermediates for the assembly of complex target molecules. youtube.com The morpholine ring, often introduced using this building block, can influence the physicochemical properties of the final compound, such as its solubility, polarity, and metabolic stability.

For instance, the synthesis of certain pharmaceutical agents involves the incorporation of a morpholine-containing side chain, which can be achieved through the use of intermediates derived from 2-(morpholin-4-yl)ethyl acetate. prepchem.comchemimpex.com The ester functionality can be hydrolyzed to the corresponding alcohol or converted to other functional groups, providing multiple avenues for further elaboration in a synthetic route. The strategic placement of the morpholine group can be critical for achieving the desired biological activity or material properties.

Precursor in the Development of Advanced Chemical Intermediates

The utility of 2-(morpholin-4-yl)ethyl acetate extends beyond its direct incorporation into final products; it is also a key starting material for the generation of more advanced and functionally complex chemical intermediates. asischem.com These downstream intermediates, in turn, open up new possibilities for chemical synthesis.

One such pathway involves the conversion of 2-(morpholin-4-yl)ethyl acetate into Schiff bases. researchgate.net The initial formation of the acetohydrazide derivative, as mentioned earlier, can be followed by condensation with various aldehydes and ketones to produce a wide array of Schiff bases. These compounds are not only valuable in their own right but also serve as versatile precursors for the synthesis of other heterocyclic systems and coordination complexes. The ability to readily generate these advanced intermediates from a common starting material like 2-(morpholin-4-yl)ethyl acetate is a significant advantage in synthetic planning and execution.

Integration into Catalytic Systems and Ligand Design

The morpholine nucleus is a common feature in the design of ligands for transition metal catalysis. The nitrogen and oxygen atoms of the morpholine ring can coordinate to metal centers, influencing the catalyst's electronic and steric environment. While direct applications of "2-Morpholinemethanol, 2-acetate" in this context are not explicitly detailed, the broader class of morpholine-containing molecules is highly relevant.

The synthesis of novel ligands often involves the functionalization of a core scaffold, and intermediates derived from 2-(morpholin-4-yl)ethyl acetate could potentially be employed to introduce a morpholinomethyl group onto a ligand backbone. This modification could modulate the catalyst's activity, selectivity, and stability. For example, in gold-catalyzed reactions, the nature of the ligand is critical for controlling the reaction outcome. acs.org The development of new ligands is an ongoing area of research, and the versatility of morpholine-containing building blocks makes them attractive candidates for this purpose.

Advanced Research Perspectives and Future Directions

Development of Novel Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly selective stereoselective synthetic routes to access specific enantiomers or diastereomers of substituted morpholines, including 2-Morpholinemethanol, 2-acetate (B119210) , is a primary research goal. nih.govcapes.gov.br Current research in the broader field of morpholine (B109124) synthesis highlights several promising strategies that could be adapted for this purpose.

A key area of development is the use of transition metal catalysis. For instance, copper(II)-promoted oxyamination of alkenes has been shown to produce 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov Another powerful technique involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation, catalyzed by ruthenium complexes, to achieve enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org Iron(III) has also been utilized to catalyze the diastereoselective synthesis of disubstituted morpholines from amino ethers and hydroxy amines. organic-chemistry.org These methods, which create specific stereocenters during the ring-forming process, represent a significant advance over classical, non-selective syntheses.

Organocatalysis offers a metal-free alternative for achieving high enantioselectivity. researchgate.net For example, the use of chiral aminocatalysts has been successfully applied in the synthesis of complex natural product analogues containing the morpholine scaffold. researchgate.net The concept of Systematic Chemical Diversity (SCD) further guides the synthesis of collections of substituted morpholines, varying systematically in regiochemistry and stereochemistry, starting from readily available enantiopure amino acids and amino alcohols. capes.gov.br

Future efforts for synthesizing enantiopure 2-Morpholinemethanol, 2-acetate could involve adapting these catalytic systems. For example, a retrosynthetic approach might start from a chiral amino alcohol and employ a catalytic cyclization that preserves or induces the desired stereochemistry at the C2 position.

Table 1: Overview of Modern Stereoselective Methods for Morpholine Synthesis

| Method | Catalyst/Reagent | Key Feature | Potential Application for this compound |

|---|---|---|---|

| Copper-Promoted Oxyamination nih.gov | Copper(II) 2-ethylhexanoate | High diastereoselectivity for 2-substituted morpholines. | Direct synthesis of diastereomerically enriched precursors. |

| Asymmetric Transfer Hydrogenation organic-chemistry.org | Ruthenium catalyst with (S,S)-Ts-DPEN ligand | High enantioselectivity for 3-substituted morpholines. | Adaptation for controlling stereocenter at C2. |

| Iron-Catalyzed Cyclization organic-chemistry.org | Iron(III) salts | Diastereoselective formation of 2,6- and 3,5-disubstituted morpholines. | Control over relative stereochemistry in more complex analogues. |

| Organocatalysis researchgate.net | Chiral amines (e.g., (8S,9S)-9-amino(9-deoxy)epiquinine) | High enantioselectivity (up to 99% ee) in cyclization reactions. | Metal-free synthesis of a single enantiomer. |

| Systematic Chemical Diversity (SCD) capes.gov.br | Enantiopure amino alcohols | Systematic generation of regio- and stereoisomers. | Building a library of related compounds for structure-activity relationship studies. |

Exploration of Unconventional Reaction Media

Modern chemical synthesis is increasingly focused on "green" chemistry principles, which include the use of safer and more efficient reaction media. For the synthesis of morpholine derivatives, moving beyond traditional volatile organic solvents is a key research direction.

One such approach is the use of biphasic systems, such as the Schotten-Baumann conditions (e.g., an organic solvent with an aqueous base), which have been employed for the synthesis of morpholine-2,5-diones. acs.org These conditions can facilitate product separation and minimize side reactions. The use of water as a solvent, where feasible, represents the ideal green chemistry approach, and research into water-soluble catalysts and reagents is ongoing.

Another area of exploration is the use of deep eutectic solvents (DES) or ionic liquids (ILs). These media are non-volatile, have tunable properties, and can enhance reaction rates and selectivity. While specific applications to This compound have not been reported, their successful use in other heterocyclic syntheses suggests they are a promising avenue for investigation. Such solvents could be particularly advantageous in the cyclization steps, potentially improving yields and simplifying purification.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. youtube.com This technology is particularly well-suited for the synthesis of morpholine derivatives.

A notable example is the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes, which has been successfully performed under continuous flow conditions to produce substituted morpholines. organic-chemistry.org This method leverages an inexpensive organic photocatalyst and allows for the efficient production of the desired heterocycles. organic-chemistry.org The integration of flow chemistry allows for precise control over reaction parameters like residence time, temperature, and stoichiometry, leading to higher yields and purity. youtube.com

Automated synthesis platforms, which combine robotics with flow reactors, can further accelerate the discovery and optimization of synthetic routes. Such systems can rapidly screen different catalysts, solvents, and reaction conditions, significantly reducing the time required to develop an optimal synthesis for a target molecule like This compound . This high-throughput experimentation can also be used to quickly generate a library of derivatives for biological or material science screening. capes.gov.br

Theoretical Insights Driving Experimental Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, providing insights that guide and rationalize experimental work. mdpi.comresearchgate.net For morpholine derivatives, theoretical studies are being used to predict reactivity, understand reaction mechanisms, and design molecules with specific properties. researchgate.netnih.gov

Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to study reaction pathways and transition states. researchgate.net For example, a theoretical study on urethane (B1682113) formation catalyzed by morpholine and its derivatives elucidated the multi-step reaction mechanism and explained differences in catalytic effectiveness based on calculated proton affinities and Gibbs free energies. researchgate.net Such studies can predict the most effective catalyst or reaction conditions, saving significant experimental effort.

Molecular dynamics (MD) simulations and molecular docking are used to understand how morpholine-containing molecules interact with biological targets, such as proteins or enzymes. mdpi.comnih.gov These computational methods can predict binding affinities and conformations, guiding the design of more potent and selective therapeutic agents. mdpi.comnih.gov For instance, simulations have been used to validate the stable interaction of morpholine-substituted tetrahydroquinolines within the active site of the mTOR protein, a key target in cancer therapy. mdpi.comnih.gov This synergy between computational prediction and experimental synthesis accelerates the development of new functional molecules.

Table 2: Application of Theoretical Methods in Morpholine Chemistry

| Theoretical Method | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms | Understanding catalyst efficiency, predicting reaction barriers and intermediates. | researchgate.net |

| Molecular Docking | Predicting ligand-protein binding | Identifying key interactions and predicting binding affinity of morpholine derivatives to biological targets. | mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Assessing stability of ligand-protein complexes | Confirming stable protein-ligand interactions and favorable dynamics over time. | mdpi.comnih.gov |

| pKa Prediction | Designing molecules for specific pH environments | Calculating pKa values to enhance selective binding in different biological tissues. | nih.gov |

Expanding the Scope of Derivatization for Material Science Applications

While morpholine derivatives are well-known in medicinal chemistry, their potential in material science is a rapidly emerging field. e3s-conferences.org The morpholine moiety can impart desirable properties such as thermal stability, solubility, and specific binding capabilities to polymers and other materials. The N-H bond in a morpholine ring derived from a primary amine allows for straightforward derivatization, making it a versatile building block. chemrxiv.org

Future research could focus on incorporating This compound or its derivatives into polymer backbones or as pendant groups. The ester and hydroxyl functionalities (after hydrolysis) provide reactive handles for polymerization reactions, such as the formation of polyesters or polyurethanes. The resulting polymers could find applications as:

Curing agents and cross-linkers: For epoxy resins or other thermosetting polymers, enhancing their mechanical strength and thermal resistance. e3s-conferences.org

Stabilizers: To prevent degradation of polymers exposed to heat, light, or oxidation. e3s-conferences.org

Advanced Coatings and Adhesives: The polarity of the morpholine ring could improve adhesion to various substrates and modify surface properties.

Furthermore, the ability of the morpholine nitrogen to coordinate with metal ions could be exploited to create novel metal-organic frameworks (MOFs) or polymer-based sensors for detecting specific metal ions in environmental or industrial applications.

Q & A

Q. What are the established synthetic routes for 2-Morpholinemethanol, 2-acetate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves functionalizing the morpholine ring with acetate and methanol groups. A common approach includes:

- Step 1: Reacting morpholine with acetylating agents (e.g., acetic anhydride) under controlled pH and temperature to introduce the acetate group.

- Step 2: Methanol functionalization via nucleophilic substitution or esterification, using catalysts like sulfuric acid or DMAP.

- Optimization: Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied. For example, highlights the importance of sodium borohydride for selective reductions in similar morpholine derivatives, while provides structural analogs (e.g., 6-substituted morpholines) that guide steric considerations. Monitor purity via chromatography (UHPLC/HPTLC) as described in .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- Chromatography: Use reverse-phase UHPLC with C18 columns () or HPTLC silica gel F254 plates (toluene/ethyl acetate mobile phases) to assess purity .

- Spectroscopy:

- NMR: Analyze and NMR to confirm acetate (δ ~2.0-2.1 ppm for CH) and morpholine ring protons (δ ~3.5-4.0 ppm). demonstrates how NMR distinguishes isomers in similar acetates .

- MS: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., uses exact mass calculations for related acetates) .

- Quantification: Colorimetric assays (e.g., acetate detection kits, as in ) can quantify functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps () .

- Waste Management: Segregate organic waste containing morpholine/acetate derivatives and dispose via certified hazardous waste facilities ( emphasizes compliance with EPA guidelines) .

- Emergency Procedures: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent solvent spread .

Advanced Research Questions

Q. How do stereochemical configurations influence the reactivity and stability of this compound, and what strategies mitigate isomerization?

Methodological Answer:

- Stereochemical Challenges: The morpholine ring’s chair conformation and acetate orientation can lead to axial/equatorial isomerism. notes that ether/ester linkages in similar compounds exhibit conformational flexibility, affecting reaction pathways .

- Mitigation Strategies:

- Use chiral catalysts (e.g., BINOL-derived ligands) to enforce stereoselectivity during synthesis.

- Low-temperature crystallization (e.g., in methanol/ethyl acetate mixtures) to isolate stable conformers ( used this for enol acetate isolation) .

- Monitor isomer ratios via -NMR coupling constants (J-values) and computational modeling (DFT, as in ) .

Q. What role does this compound play in modulating biological interactions, particularly in enzyme or drug delivery systems?

Methodological Answer:

- Enzyme Studies: The compound’s ester and ether groups can act as hydrogen bond donors/acceptors. Design inhibition assays (e.g., acetylcholinesterase) with varying pH to probe binding ( suggests similar scaffolds for enzyme-substrate studies) .

- Drug Delivery: Its lipophilic acetate group may enhance membrane permeability. Conduct Franz cell assays using synthetic membranes to measure permeability coefficients. references avocado-derived acetates as bioactive analogs, suggesting relevance in lipid-based delivery .

Q. How can researchers resolve contradictions in synthetic yield or spectral data when scaling up this compound production?

Methodological Answer:

- Root-Cause Analysis:

- Scale-Up Variability: Differences in mixing efficiency (e.g., turbulent vs. laminar flow) can alter reaction kinetics. Use Design of Experiments (DoE) to identify critical parameters ( outlines scale-up strategies for morpholine derivatives) .

- Spectral Discrepancies: Compare batch-specific HRMS/NMR with literature (e.g., ’s reference standards) to detect impurities. resolved overlapping NMR peaks via 2D-COSY for similar compounds .

- Validation: Cross-validate results using orthogonal techniques (e.g., IR for carbonyl groups, X-ray crystallography for unambiguous structure determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。